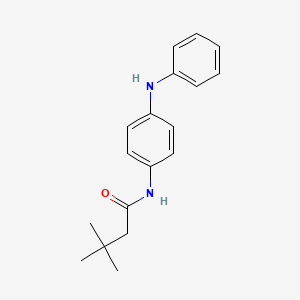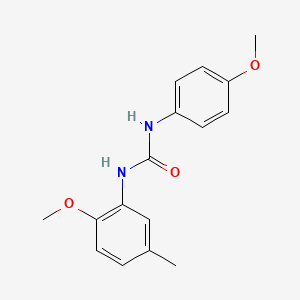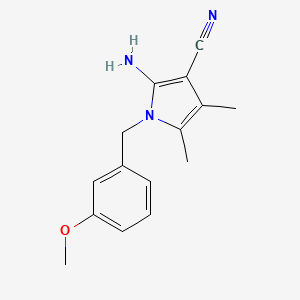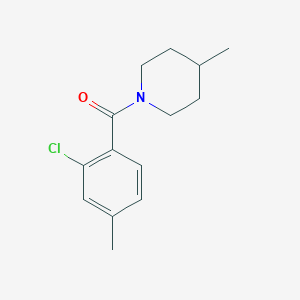![molecular formula C17H16F3NOS B5838424 3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5838424.png)
3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound that has garnered significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide has potential applications in various fields of scientific research. In the field of medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. In the field of agriculture, this compound has been found to have insecticidal properties, making it a potential candidate for the development of new insecticides. In the field of material science, this compound has been found to have potential applications in the development of new materials such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes involved in cancer cell growth and insect metabolism. This inhibition leads to the induction of apoptosis in cancer cells and the death of insects.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and does not have any significant adverse effects on biochemical and physiological processes. However, further studies are required to fully understand the effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide in lab experiments include its high purity, low toxicity, and ease of synthesis. However, the limitations of using this compound include its limited solubility in certain solvents and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of 3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide. These include:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in medicine, agriculture, and material science.
2. Development of new synthesis methods to improve the yield and purity of this compound.
3. Investigation of the potential use of this compound in the development of new insecticides.
4. Development of new formulations of this compound to improve its solubility and bioavailability.
5. Exploration of the potential use of this compound in the development of new materials such as polymers and coatings.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. The synthesis method is efficient and yields high-quality product. Studies have shown that this compound has promising results in the treatment of cancer and has insecticidal properties. Further studies are required to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide involves the reaction of 3-bromo-4-methylthiophenol with 3-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with propanoyl chloride to obtain the final product. This synthesis method has been found to be efficient and yields high-quality product.
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS/c1-12-5-7-15(8-6-12)23-10-9-16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTNJKLTVMKOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)




![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)
![N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5838403.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5838405.png)

![7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5838438.png)
![5-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5838439.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838442.png)